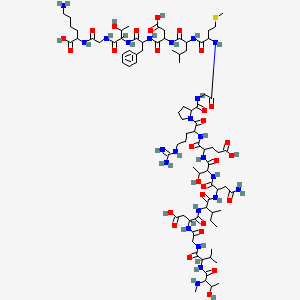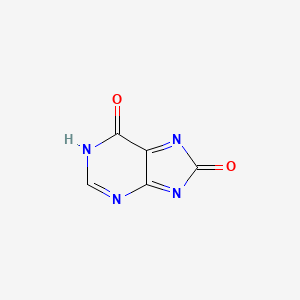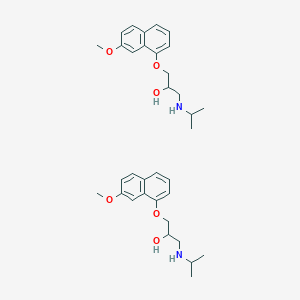
1-(4-Ethylphenyl)-2-(methylamino)pentan-1-one,monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethylphenyl)-2-(methylamino)pentan-1-one, monohydrochloride is a chemical compound that belongs to the class of substituted cathinones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylphenyl)-2-(methylamino)pentan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethylbenzaldehyde and 2-bromopentane.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate compound.
Reduction: The intermediate compound is then reduced using a reducing agent like lithium aluminum hydride to yield the final product.
Hydrochloride Formation: The final product is treated with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of 1-(4-Ethylphenyl)-2-(methylamino)pentan-1-one, monohydrochloride may involve large-scale batch reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Ethylphenyl)-2-(methylamino)pentan-1-one, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in the presence of a catalyst.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted amines or other derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethylphenyl)-2-(methylamino)pentan-1-one, monohydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its effects on biological systems, including its potential as a stimulant.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain neurological disorders.
Industry: Used in the production of various chemical products and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 1-(4-Ethylphenyl)-2-(methylamino)pentan-1-one, monohydrochloride involves its interaction with molecular targets in the body. The compound is known to affect neurotransmitter systems, particularly the dopamine and norepinephrine pathways. It acts as a reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft, leading to stimulant effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Methylphenyl)-2-(methylamino)pentan-1-one
- 1-(4-Chlorophenyl)-2-(methylamino)pentan-1-one
- 1-(4-Methoxyphenyl)-2-(methylamino)pentan-1-one
Uniqueness
1-(4-Ethylphenyl)-2-(methylamino)pentan-1-one, monohydrochloride is unique due to the presence of the ethyl group on the phenyl ring, which can influence its pharmacological properties and reactivity compared to other substituted cathinones.
Eigenschaften
CAS-Nummer |
2748592-71-2 |
|---|---|
Molekularformel |
C14H22ClNO |
Molekulargewicht |
255.78 g/mol |
IUPAC-Name |
1-(4-ethylphenyl)-2-(methylamino)pentan-1-one;hydrochloride |
InChI |
InChI=1S/C14H21NO.ClH/c1-4-6-13(15-3)14(16)12-9-7-11(5-2)8-10-12;/h7-10,13,15H,4-6H2,1-3H3;1H |
InChI-Schlüssel |
IDKPZEBDDMONET-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(=O)C1=CC=C(C=C1)CC)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]triazolidin-4-yl]-N,N-dimethylmethanamine;hydrochloride](/img/structure/B12352735.png)
![6-[(E)-2-[5-[(E)-2-[2-methoxy-4-(pyridin-2-ylmethoxy)phenyl]ethenyl]pyrazolidin-3-yl]ethenyl]-1H-indole](/img/structure/B12352749.png)


![Hexanoic acid, 6-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1)](/img/structure/B12352772.png)


![4H-Pyrrolo[3,2-d]pyrimidin-4-one, 2-amino-1,5-dihydro-7-beta-D-ribofuranosyl-](/img/structure/B12352790.png)

![sodium;N-[9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)purin-6-yl]butanamide](/img/structure/B12352801.png)

![(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B12352817.png)


